

Quantifying Protein Myristoylation Using Myristic Acid-13C: An Application Note and Protocol

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Compound of Interest		
Compound Name:	Myristic acid-13C	
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Introduction

Protein N-myristoylation is a crucial lipid modification where myristic acid, a 14-carbon saturated fatty acid, is covalently attached to the N-terminal glycine residue of a protein.[1][2] This modification is catalyzed by N-myristoyltransferase (NMT) and plays a vital role in various cellular processes, including signal transduction, protein-protein interactions, and the targeting of proteins to cellular membranes.[1][2][3] Many proteins involved in key signaling pathways, such as the Src family of tyrosine kinases and the alpha subunits of heterotrimeric G proteins, are myristoylated.[3][4][5] The myristoyl group acts as a hydrophobic anchor, facilitating membrane association and mediating protein function.[3][4]

Given the importance of myristoylation in cellular signaling and its implication in diseases like cancer, there is a growing need for accurate methods to quantify this modification.[1][4] Stable isotope labeling with Myristic acid-¹³C, followed by mass spectrometry-based proteomics, offers a powerful approach for the quantitative analysis of protein myristoylation. This method allows for the direct tracking and quantification of myristoylated proteins within a complex biological sample.

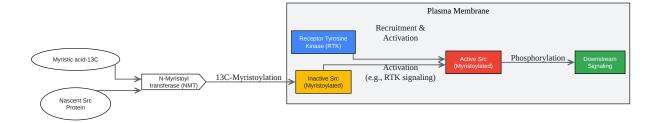
This application note provides detailed protocols for the metabolic labeling of cells with Myristic acid-13C, subsequent protein extraction and preparation, and analysis by liquid



chromatography-tandem mass spectrometry (LC-MS/MS) to quantify changes in protein myristoylation.

Signaling Pathway: Src Family Kinase Activation

Myristoylation is essential for the proper localization and function of Src family kinases (SFKs), which are non-receptor tyrosine kinases involved in a multitude of cellular signaling pathways that regulate cell growth, differentiation, and survival.[3][6] The N-terminal myristoyl group anchors Src to the cell membrane, a prerequisite for its activation and downstream signaling.[3] [4]



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Src Family Kinase Signaling Pathway

Experimental Protocols Metabolic Labeling of Cells with Myristic acid-13C

This protocol describes the in-cell labeling of proteins with Myristic acid-13C.

Materials:

- Myristic acid-¹³C (uniformly labeled)
- Fatty acid-free Bovine Serum Albumin (BSA)



- Cell culture medium (e.g., DMEM)
- Mammalian cells of interest (e.g., HeLa, PC-3)

Procedure:

- Prepare a stock solution of Myristic acid-¹³C complexed to fatty acid-free BSA.
- Culture mammalian cells to approximately 70-80% confluency.
- Replace the standard culture medium with a medium containing the Myristic acid-¹³C-BSA complex. The final concentration of Myristic acid-¹³C may range from 20 to 100 μM.[6]
- Incubate the cells for a period sufficient to allow for protein turnover and incorporation of the labeled myristic acid, typically 24 hours.[6]
- After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove excess labeling reagent.
- Proceed immediately to cell lysis and protein extraction.

Protein Extraction and Preparation for Mass Spectrometry

Materials:

- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- Dithiothreitol (DTT)
- Iodoacetamide (IAA)
- Trypsin, sequencing grade
- C18 solid-phase extraction (SPE) cartridges



Procedure:

- Lyse the labeled cells on ice using a suitable lysis buffer.
- Centrifuge the cell lysate at 14,000 rpm for 20 minutes at 4°C to pellet cellular debris.
- Collect the supernatant and determine the protein concentration using a BCA assay.
- Reduction and Alkylation:
 - Take a defined amount of protein (e.g., 100 μg) and reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour.
 - Alkylate free cysteine residues by adding IAA to a final concentration of 55 mM and incubating for 45 minutes in the dark at room temperature.
- In-solution Digestion:
 - Dilute the protein sample with ammonium bicarbonate (50 mM, pH 8.0) to reduce the concentration of denaturants.
 - Add sequencing grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[7]
- Peptide Desalting:
 - Acidify the peptide solution with formic acid.
 - Desalt the peptides using C18 SPE cartridges according to the manufacturer's instructions.
 - Elute the peptides and dry them under vacuum.

LC-MS/MS Analysis

Procedure:

• Reconstitute the dried peptides in a solution of 0.1% formic acid in water.



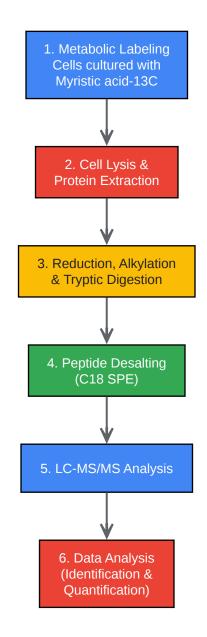
- Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system.
- Separate the peptides on a C18 reversed-phase column using a gradient of acetonitrile in 0.1% formic acid.
- Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).

Data Analysis

- Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
- Search the MS/MS spectra against a protein sequence database of the organism of interest.
- Include variable modifications for methionine oxidation and a custom modification for the ¹³C-labeled myristoylation on N-terminal glycine.
- Quantify the relative abundance of ¹²C- and ¹³C-myristoylated peptides by comparing the
 peak intensities of their respective precursor ions.

Experimental Workflow





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Workflow for Quantifying Protein Myristoylation

Data Presentation

The following tables present hypothetical quantitative data that could be obtained from an experiment comparing a control cell line with one overexpressing an N-myristoyltransferase (NMT).

Table 1: Identification of Myristoylated Proteins in HeLa Cells



This table shows a partial list of proteins that would be identified as myristoylated. A comprehensive study could identify over 70 myristoylated proteins.[8][9]

Protein Accession	Gene Name	Protein Name	Myristoylation Site
P63000	GNAI1	Guanine nucleotide- binding protein G(i) subunit alpha-1	G2
P08107	SRC	Proto-oncogene tyrosine-protein kinase Src	G2
P62820	ARF1	ADP-ribosylation factor 1	G2
P60763	LCK	Tyrosine-protein kinase Lck	G2
Q15056	NMT1	N-myristoyltransferase 1	G2

Table 2: Quantitative Analysis of Myristoylation Stoichiometry

This table illustrates the quantitative comparison of myristoylation levels between control and NMT-overexpressing cells. The ratio of ¹³C-labeled (newly synthesized and myristoylated) to ¹²C-labeled (pre-existing) myristoylated peptides is determined.



Protein	Condition	¹³ C/ ¹² C Myristoylated Peptide Ratio	Fold Change (NMT OE / Control)
Src	Control	0.85	1.0
NMT Overexpression	1.53	1.8	
GNAI1	Control	1.10	1.0
NMT Overexpression	1.98	1.8	
ARF1	Control	1.25	1.0
NMT Overexpression	2.38	1.9	

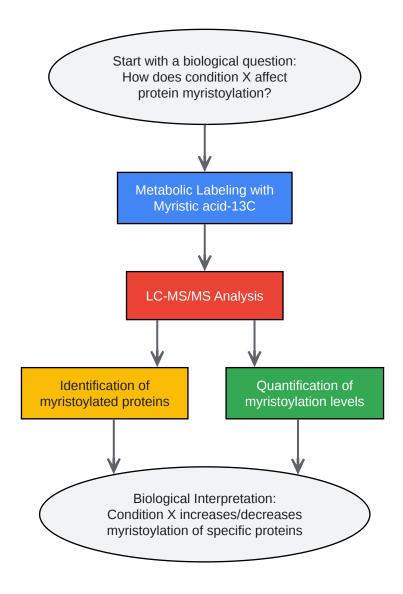
Table 3: Effect of Myristoylation on Protein Subcellular Localization

Myristoylation is critical for the membrane association of many proteins.[10] This table shows the expected change in the subcellular distribution of c-Src upon loss of myristoylation (G2A mutant).

c-Src Construct	Subcellular Fraction	Relative Abundance (%)
Wild-Type (Myristoylated)	Membrane	85
Soluble	15	
G2A Mutant (Non- myristoylated)	Membrane	10
Soluble	90	

Logical Relationship Diagram





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Logical Flow of a Quantitative Myristoylation Study

Conclusion

The use of Myristic acid-¹³C for metabolic labeling provides a robust and accurate method for the quantification of protein myristoylation. This technique, coupled with high-resolution mass spectrometry, enables researchers to investigate the dynamics of this critical post-translational modification in response to various cellular stimuli or drug treatments. The protocols and data presented here serve as a comprehensive guide for the implementation of this powerful quantitative proteomics workflow.



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